Fluoro(4-fluorophenyl)dimethylsilane
Description
Fluoro(4-fluorophenyl)dimethylsilane is an organosilicon compound characterized by a silicon atom bonded to a fluorine atom, a dimethyl group, and a 4-fluorophenyl substituent. Its molecular structure combines the electron-withdrawing properties of fluorine with the steric bulk of the aromatic ring, making it a versatile intermediate in organic synthesis and materials science. The compound’s unique substituent arrangement influences its reactivity, stability, and electronic properties, which are critical for applications such as surface modification, polymer chemistry, and catalysis.
Properties
CAS No. |
61228-28-2 |
|---|---|
Molecular Formula |
C8H10F2Si |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
fluoro-(4-fluorophenyl)-dimethylsilane |
InChI |
InChI=1S/C8H10F2Si/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
VTRNTOVZQYRFAS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluoro(4-fluorophenyl)dimethylsilane typically involves the reaction of 4-fluorophenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The general reaction scheme is as follows:
4−Fluorophenylmagnesium bromide+Dimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and the molar ratios of the reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Fluoro(4-fluorophenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The silane group can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include substituted phenylsilane derivatives, silanols, and siloxanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
Fluoro(4-fluorophenyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: The compound is explored for its potential use in the development of bioactive molecules and as a probe in biological studies.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty polymers, coatings, and materials with unique properties.
Mechanism of Action
The mechanism by which Fluoro(4-fluorophenyl)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Structural Features and Steric Effects
The presence of the 4-fluorophenyl group in Fluoro(4-fluorophenyl)dimethylsilane introduces steric hindrance, as observed in metalloporphyrins where fluorophenyl substituents induce nonplanar geometries due to repulsion with the macrocycle . This contrasts with silanes like methyldichlorophenylsilane (Fig. 1), where chlorine substituents and a single methyl group result in different steric profiles. For example, naphtho-annulated porphyrins lacking fluorophenyl groups adopt planar structures, highlighting how fluorine substituents disrupt planarity .
Table 1: Structural Comparison of this compound with Analogues
| Compound Name | Molecular Formula | Substituents | Geometry Influence |
|---|---|---|---|
| This compound | C₈H₁₀F₂Si | F, 4-F-C₆H₄, (CH₃)₂ | Nonplanar (steric hindrance) |
| Methyldichlorophenylsilane | C₇H₇Cl₂Si | Cl₂, CH₃, C₆H₅ | Planar (less steric bulk) |
| 4-(Dimethylamino)-4'-fluorochalcone | C₁₇H₁₅FNO | F-C₆H₄, (CH₃)₂N-C₆H₄ | Planar (conjugated system) |
Electronic Properties
The electron-withdrawing nature of the 4-fluorophenyl group reduces absorption intensity in π–π* transitions compared to chloro-substituted analogues, as seen in quinoline derivatives . For instance, 4-methoxyquinoline compounds with 4-fluorophenyl groups exhibit weaker UV-vis absorption (λmax ~310–350 nm) than chloro-substituted derivatives due to fluorine’s lower electron affinity . This trend likely extends to this compound, where the fluorine atom diminishes electron density on the silicon center compared to chlorosilanes.
Table 2: Electronic Effects of Substituents
| Compound Type | Substituent | Electron Affinity | Absorption Intensity (λmax) |
|---|---|---|---|
| This compound | 4-F-C₆H₄ | Moderate | Lower (cf. chloro analogues) |
| Methyldichlorophenylsilane | Cl | High | Higher (if applicable) |
| 4'-Fluorochalcone | 4-F-C₆H₄ | Moderate | 340 nm (strong CT transition) |
Reactivity and Stability
This compound’s fluorine substituent enhances hydrolytic stability compared to chlorosilanes like methyldichlorophenylsilane, which readily hydrolyzes due to chlorine’s higher electrophilicity . This makes the fluoro-silane preferable in moisture-sensitive applications. Additionally, the dimethyl groups on silicon reduce steric crowding compared to bulkier analogues, facilitating nucleophilic substitutions at the silicon center.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Fluoro(4-fluorophenyl)dimethylsilane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bis(4-bromo-2-methylindenyl)dimethylsilane derivatives are synthesized via Grignard or organolithium intermediates reacting with chlorosilanes . Optimization includes controlling temperature (e.g., -78°C for Grignard reactions), solvent polarity (THF or ethers), and stoichiometric ratios to minimize byproducts. Catalytic systems like Pd-based catalysts may enhance selectivity for aryl-silane bond formation .
Q. Which spectroscopic and computational techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify fluorine and silicon environments, respectively. Chemical shifts for Si–F bonds typically range from -100 to -150 ppm in NMR .
- DFT Calculations : Density Functional Theory (DFT) models, such as those using the B3LYP functional, predict molecular geometry and electron density distribution, aiding in assigning spectroscopic data .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers or degradation products .
Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways are observed?
- Methodological Answer : Stability studies involve accelerated aging under varying temperatures, humidity, and light exposure. For example, silane derivatives degrade via hydrolysis of the Si–F bond, forming fluorophenols or silanols. Reversed-phase HPLC with UV detection monitors degradation kinetics, while GC-MS identifies volatile byproducts . Anhydrous storage at -20°C in inert atmospheres (argon) minimizes hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective functionalization of this compound in cross-coupling reactions?
- Methodological Answer : Stereoselectivity arises from steric and electronic effects. Computational studies (e.g., DFT) model transition states, showing that bulky substituents on silicon hinder nucleophilic attack, favoring specific stereoisomers. Experimental validation involves synthesizing chiral ligands (e.g., binaphthol derivatives) to direct coupling pathways, with enantiomeric excess quantified via chiral HPLC .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) hybrid models evaluate catalytic cycles. For example, modeling Si–C bond activation in Pd-catalyzed reactions identifies rate-limiting steps, such as oxidative addition. Experimental correlation involves synthesizing proposed intermediates and comparing kinetic data (e.g., Eyring plots) with computational predictions .
Q. What analytical challenges arise in quantifying trace impurities or degradation products of this compound, and how are they resolved?
- Methodological Answer : Challenges include low volatility and polarity overlap with the parent compound. Solutions:
- LC-MS/MS : Uses hydrophilic interaction liquid chromatography (HILIC) to separate polar degradation products (e.g., silanols) with tandem MS for specificity .
- Isotopic Labeling : -labeling tracks hydrolytic pathways via isotopic shifts in MS spectra .
- Standard Addition : Spikes of known impurities (e.g., bis(4-fluorophenyl)methanol) validate recovery rates in complex matrices .
Q. How do electronic effects of the 4-fluorophenyl group influence the electrochemical behavior of this compound?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals redox peaks correlated with the electron-withdrawing fluorine substituent. The 4-fluorophenyl group lowers the LUMO energy, enhancing reduction potentials. In situ FTIR spectroelectrochemical cells monitor intermediate species, such as radical anions, during redox events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
